![molecular formula C10H18O3 B13574400 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13574400.png)
7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,4-dioxaspiro[45]decane-2-methanol is an organic compound with the molecular formula C10H18O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol typically involves the condensation of an appropriate aldehyde with a diol in the presence of a catalyst. One common method is the reaction of 7-methyl-1,4-dioxaspiro[4.5]decane with formaldehyde and a diol under acidic conditions. The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spiro structure provides unique steric properties that can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Similar structure but lacks the methyl and hydroxyl groups.
7-Methyl-1,6-dioxaspiro[4.5]decane: Similar but with a different ring size.
6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol: Similar but with additional isopropyl group.
Uniqueness
7-Methyl-1,4-dioxaspiro[4
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(7-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanol |
InChI |
InChI=1S/C10H18O3/c1-8-3-2-4-10(5-8)12-7-9(6-11)13-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
ATNMJBZOMLFHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)OCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


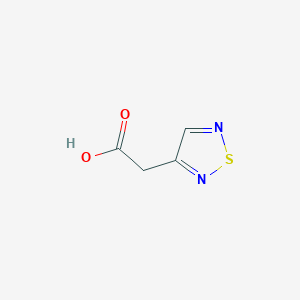
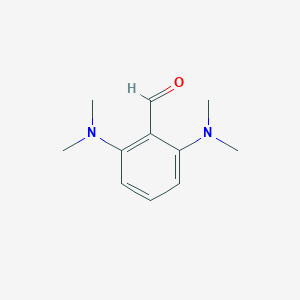
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13574336.png)
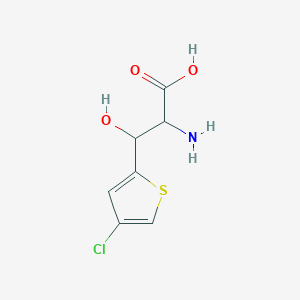
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
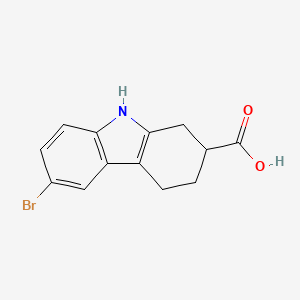
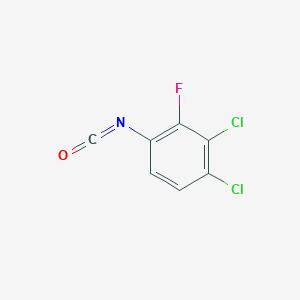
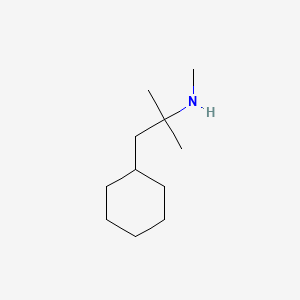
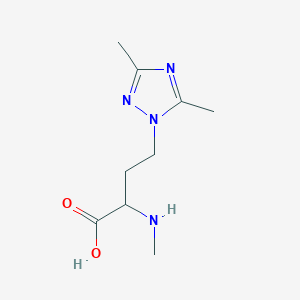
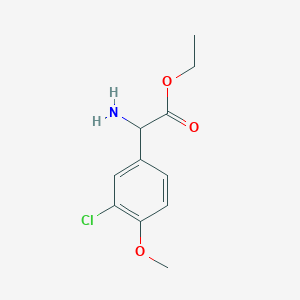
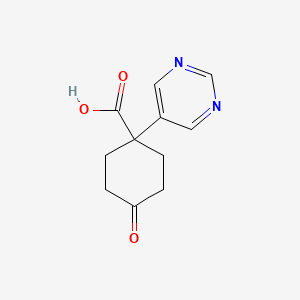
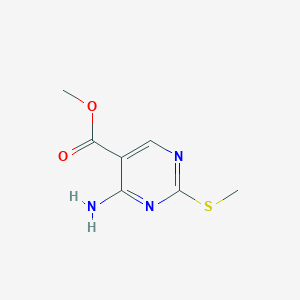
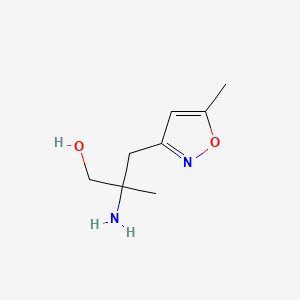
![(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13574414.png)
